molecular formula C14H20N2 B3246321 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 17783-48-1

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane

Cat. No. B3246321
Key on ui cas rn: 17783-48-1
M. Wt: 216.32 g/mol
InChI Key: GQIXVQRBAFSAQT-UHFFFAOYSA-N
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Patent
US07704991B2

Procedure details

To a degassed by argon solution of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (17.6 g, 0.08 mol) in methanol (50 ml), 10% Pd/C (1.0 g) was added and hydrogen passed into reaction mixture for 24 h. The catalyst was filtered off, the filtrate evaporated and the residue distilled on Büchi oven for distillation at 100° C. and 0.1 mbar. Yield 8.5 g (85%).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:14][CH:13]2[N:15]([CH3:16])[CH:10]([CH2:11][CH2:12]2)[CH2:9]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[CH3:16][N:15]1[CH:10]2[CH2:11][CH2:12][CH:13]1[CH2:14][NH:8][CH2:9]2

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CCC(C1)N2C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled on Büchi oven for distillation at 100° C.

Outcomes

Product
Name
Type
Smiles
CN1C2CNCC1CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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